molecular formula C14H16N2O3S B4245292 [(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine

[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine

Cat. No.: B4245292
M. Wt: 292.36 g/mol
InChI Key: ATNIAODOIGYXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound consists of a benzenesulfonamide core with an ethoxy group and a pyridinyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.

    Attachment of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include benzenesulfonyl chloride, ethyl alcohol, and pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Oxidation of the ethoxy group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-pyridinyl)benzenesulfonamide
  • 4-ethoxy-3-methyl-N-(2-pyridinyl)benzenesulfonamide
  • N-(4-hydroxy-6-methyl-pyrimidin-2-yl)-4-methyl-benzenesulfonamide

Uniqueness

[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine is unique due to the presence of both the ethoxy and pyridinyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-12-6-8-13(9-7-12)20(17,18)16-14-11(2)5-4-10-15-14/h4-10H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIAODOIGYXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 2
Reactant of Route 2
[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 3
Reactant of Route 3
[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 4
Reactant of Route 4
[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 5
Reactant of Route 5
[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 6
Reactant of Route 6
[(4-Ethoxyphenyl)sulfonyl](3-methyl(2-pyridyl))amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.